molecular formula C6H14ClNO3S B13438219 (1S,2S,3S,4R,5S)-4-amino-5-methylsulfanylcyclopentane-1,2,3-triol;hydrochloride

(1S,2S,3S,4R,5S)-4-amino-5-methylsulfanylcyclopentane-1,2,3-triol;hydrochloride

Cat. No.: B13438219
M. Wt: 215.70 g/mol
InChI Key: LKUFVTJLAWOCSN-DKTZHBERSA-N
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Description

(1S,2S,3S,4R,5S)-4-amino-5-methylsulfanylcyclopentane-1,2,3-triol;hydrochloride is a complex organic compound with a unique structure that includes an amino group, a methylsulfanyl group, and three hydroxyl groups attached to a cyclopentane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1S,2S,3S,4R,5S)-4-amino-5-methylsulfanylcyclopentane-1,2,3-triol;hydrochloride typically involves multiple steps, starting from readily available precursors. The key steps include:

    Formation of the Cyclopentane Ring: This can be achieved through cyclization reactions involving suitable starting materials.

    Introduction of Functional Groups: The amino, methylsulfanyl, and hydroxyl groups are introduced through various chemical reactions such as nucleophilic substitution, oxidation, and reduction.

    Purification and Isolation: The final product is purified using techniques like recrystallization or chromatography to obtain the hydrochloride salt.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This includes the use of advanced catalysts, controlled reaction conditions, and efficient purification processes.

Chemical Reactions Analysis

Types of Reactions

(1S,2S,3S,4R,5S)-4-amino-5-methylsulfanylcyclopentane-1,2,3-triol;hydrochloride undergoes various chemical reactions, including:

    Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone.

    Reduction: The amino group can be reduced to form different derivatives.

    Substitution: The hydroxyl groups can participate in substitution reactions to form esters or ethers.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Reagents like acyl chlorides or alkyl halides.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methylsulfanyl group can yield sulfoxides or sulfones, while substitution of the hydroxyl groups can yield esters or ethers.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new synthetic pathways and the development of novel compounds.

Biology

In biology, (1S,2S,3S,4R,5S)-4-amino-5-methylsulfanylcyclopentane-1,2,3-triol;hydrochloride is studied for its potential biological activities. It may serve as a lead compound for the development of new drugs or as a tool for studying biochemical pathways.

Medicine

In medicine, this compound is investigated for its potential therapeutic effects. It may have applications in treating various diseases or conditions, depending on its mechanism of action and biological activity.

Industry

In industry, this compound can be used in the production of specialty chemicals, pharmaceuticals, or other high-value products.

Mechanism of Action

The mechanism of action of (1S,2S,3S,4R,5S)-4-amino-5-methylsulfanylcyclopentane-1,2,3-triol;hydrochloride involves its interaction with specific molecular targets and pathways. The amino and hydroxyl groups may participate in hydrogen bonding or other interactions with biological molecules, while the methylsulfanyl group may influence the compound’s overall reactivity and stability.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets (1S,2S,3S,4R,5S)-4-amino-5-methylsulfanylcyclopentane-1,2,3-triol;hydrochloride apart is its specific combination of functional groups and stereochemistry, which may confer unique biological activities and chemical reactivity.

Properties

Molecular Formula

C6H14ClNO3S

Molecular Weight

215.70 g/mol

IUPAC Name

(1S,2S,3S,4R,5S)-4-amino-5-methylsulfanylcyclopentane-1,2,3-triol;hydrochloride

InChI

InChI=1S/C6H13NO3S.ClH/c1-11-6-2(7)3(8)4(9)5(6)10;/h2-6,8-10H,7H2,1H3;1H/t2-,3+,4+,5+,6+;/m1./s1

InChI Key

LKUFVTJLAWOCSN-DKTZHBERSA-N

Isomeric SMILES

CS[C@H]1[C@@H]([C@@H]([C@@H]([C@@H]1O)O)O)N.Cl

Canonical SMILES

CSC1C(C(C(C1O)O)O)N.Cl

Origin of Product

United States

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